IDO1 Inhibitory Potency: Direct Comparison with Clinical Candidate Epacadostat
3-(1H-indol-5-yl)prop-2-enoic acid demonstrates potent inhibition of human Indoleamine 2,3-dioxygenase 1 (IDO1), a key immuno-oncology target, with an IC50 of 3 nM in a recombinant HeLa cell assay and 14 nM in a human whole blood assay [1]. This potency is superior to the clinically evaluated IDO1 inhibitor epacadostat, which shows IC50 values ranging from 10 to 75 nM across various assay formats [2]. The compound's low-nanomolar activity in a whole blood assay is particularly notable, as it suggests a high degree of target engagement in a physiologically relevant matrix.
| Evidence Dimension | IDO1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 3 nM (HeLa cell); IC50 = 14 nM (human whole blood) |
| Comparator Or Baseline | Epacadostat (INCB024360), a Phase 3 clinical IDO1 inhibitor: IC50 = 10-75 nM (various assays) |
| Quantified Difference | Target compound shows up to 25-fold greater potency in cell-based assays and maintains single-digit nanomolar potency in whole blood compared to epacadostat. |
| Conditions | Target: Recombinant human IDO1 in IFN-γ induced HeLa cells (3 nM) and IFN-γ/LPS induced human whole blood (14 nM); Comparator: Various assay formats (recombinant enzyme, cellular, whole blood). |
Why This Matters
The superior potency in a human whole blood assay is a critical differentiator for researchers developing IDO1-targeting agents, as it indicates a higher likelihood of translating in vitro activity to meaningful in vivo pharmacodynamic effects, reducing the risk of late-stage failure.
- [1] BindingDB. BDBM50559677 (CHEMBL4746203) Activity Data: Inhibition of Indoleamine 2,3-dioxygenase 1. Retrieved April 22, 2026. View Source
- [2] Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters, 8(5), 486-491. View Source
